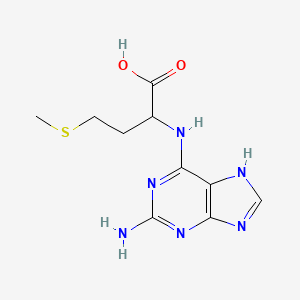

N-(2-amino-9H-purin-6-yl)methionine

Description

N-(2-amino-9H-purin-6-yl)methionine is a purine derivative where methionine, a sulfur-containing amino acid, is covalently linked to the N6 position of a 2-aminopurine scaffold. Its structure enables interactions via hydrogen bonding (from the amino group and carboxylic acid) and hydrophobic effects (from the methionine side chain), which may influence its solubility, reactivity, and biological activity .

Properties

IUPAC Name |

2-[(2-amino-7H-purin-6-yl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2S/c1-19-3-2-5(9(17)18)14-8-6-7(13-4-12-6)15-10(11)16-8/h4-5H,2-3H2,1H3,(H,17,18)(H4,11,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBGIOHZZDBMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC1=NC(=NC2=C1NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-9H-purin-6-yl)methionine typically involves the coupling of adenine derivatives with methionine. One common method includes the use of carbodiimide coupling agents to facilitate the formation of the amide bond between the purine base and the amino acid . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using protective groups to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-9H-purin-6-yl)methionine can undergo various chemical reactions, including:

Oxidation: The amino group on the purine base can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the purine ring, potentially altering its biological activity.

Substitution: The purine base can undergo nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of purine N-oxides, while substitution reactions can yield various purine derivatives with different functional groups .

Scientific Research Applications

N-(2-amino-9H-purin-6-yl)methionine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-amino-9H-purin-6-yl)methionine involves its interaction with various molecular targets and pathways. The adenine base can bind to nucleic acids, influencing DNA and RNA synthesis. Additionally, the methionine moiety can participate in methylation reactions, affecting gene expression and protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related purine derivatives and their key features, synthesized methods, and properties, as derived from the evidence:

Structural and Functional Differences

Substitution Position and Electronic Effects: this compound features a methionine group at N6, introducing a thioether (–SCH2CH2–) and a carboxylic acid (–COOH).

Synthetic Pathways :

- Methionine-linked derivatives likely require protection/deprotection strategies for the carboxylic acid during synthesis, unlike methylthio or allyl analogs (e.g., and ), which use straightforward alkylation .

- The N-(2-methoxybenzyl)purine () employs oxolane as a leaving group, a method adaptable to methionine substitution if optimized for nucleophilic attack by methionine’s amine .

Physicochemical Properties :

- Hydrogen Bonding : Methionine’s carboxylic acid enables stronger intermolecular interactions compared to methylthio or allyl groups. For example, N-(2-methoxybenzyl)purine forms dimers via N–H⋯N bonds , while methionine’s –COOH could engage in additional O–H⋯O/N interactions.

- Solubility : Methionine derivatives are expected to exhibit higher aqueous solubility than tert-butyl or benzothiazole-substituted purines due to ionizable groups .

Biological Relevance: Methionine’s presence may target enzymes involved in one-carbon metabolism (e.g., methionine adenosyltransferase), whereas methylthio or benzothiazole groups ( and ) could interact with sulfur-processing enzymes or DNA repair proteins .

Q & A

Q. What are the established synthetic routes for N-(2-amino-9H-purin-6-yl)methionine, and what critical parameters influence yield?

The synthesis of purine-methionine conjugates typically involves nucleophilic substitution or coupling reactions. For example, in related compounds like the SNAP-tag substrate described in , the 2-amino-9H-purin-6-yl moiety is introduced via alkylation or amidation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nucleophilic substitutions.

- Protecting groups : Temporary protection of the purine amino group prevents side reactions .

- Catalysis : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of methionine’s amino group during coupling . Yield optimization requires monitoring reaction progression via TLC or LC-MS, with purification by silica gel chromatography using gradients of methanol in dichloromethane (e.g., 0–5% MeOH in DCM) .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- 1H/13C NMR : Assign chemical shifts to confirm regioselectivity. For example, the 2-amino-9H-purin-6-yl group shows distinct aromatic proton signals at δ 8.2–8.5 ppm in DMSO-d₆ .

- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths and angles. Ensure data-to-parameter ratios >10:1 for reliability, as seen in purine analogs with R factors <0.05 .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error using ESI-HRMS .

Q. How can solubility challenges be addressed during in vitro assays?

- Solvent systems : Prepare stock solutions in DMSO (up to 12 mg/mL solubility) or PBS (5 mg/mL at pH 7.2) .

- Sonication and heating : Mild sonication (30°C, 15 min) improves dissolution in aqueous buffers.

- Organic solvent tolerance : Limit residual DMSO to <0.1% in biological assays to avoid cytotoxicity .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder in the methionine side chain) be resolved?

- Refinement strategies : Use SHELXL’s PART instructions to model disorder, applying occupancy parameters and isotropic/anisotropic displacement corrections .

- Temperature factors : Lower data collection temperatures (e.g., 110 K) reduce thermal motion artifacts, as demonstrated in related purine structures .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning .

Q. What experimental approaches validate the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) by titrating the compound into a target protein solution.

- Fluorescence quenching : Monitor changes in tryptophan fluorescence upon ligand binding.

- Docking studies : Use programs like AutoDock Vina to predict binding modes, corroborated by mutagenesis (e.g., alanine scanning of active-site residues) .

Q. How can synthetic byproducts or degradation products be identified and minimized?

- HPLC-MS profiling : Use reverse-phase C18 columns with 0.1% formic acid gradients to separate impurities. Compare retention times and fragmentation patterns to reference standards .

- Stability studies : Accelerated degradation under heat (40°C) or oxidative conditions (H2O2) identifies labile functional groups (e.g., methionine’s thioether).

- Protective additives : Include antioxidants (e.g., BHT) in storage buffers to prevent oxidation .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc)-protected methionine derivatives to enforce stereocontrol during coupling .

- Catalytic asymmetric synthesis : Employ palladium catalysts with chiral ligands (e.g., BINAP) for enantioselective C–N bond formation.

- Analytical validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol eluent) .

Methodological Best Practices

- Purification : For polar derivatives, use preparative HPLC with 0–30% acetonitrile gradients in water .

- Crystallization : Optimize solvent mixtures (e.g., DCM:hexane 1:3) to grow single crystals for diffraction studies .

- Data reproducibility : Replicate syntheses ≥3 times with independent batches to confirm yields and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.